1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, commonly referred to as TFSPEA, is an organic compound characterized by the presence of a trifluoromethyl group and a sulfanyl moiety attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 189.18 g/mol. The compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity.
There is no current information available on the specific mechanism of action of this compound.
As with any unknown compound, it is advisable to handle it with caution until proper safety data is available. Potential hazards might include:
Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit significant biological activities. TFSPEA has been studied for its potential antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability, which could lead to increased efficacy in therapeutic applications .
TFSPEA can be synthesized through several methods:
TFSPEA has diverse applications in scientific research and potential therapeutic developments:
Studies on TFSPEA's interactions with biological molecules reveal its potential as an inhibitor or modulator in various biochemical pathways. Interaction studies have shown that it may bind effectively to specific receptors or enzymes, influencing their activity. This property is crucial for its development as a therapeutic agent.
Several compounds share structural similarities with TFSPEA, primarily due to the presence of trifluoromethyl or sulfanyl groups. Here are some notable examples:
| Compound Name | Structure | Unique Feature |
|---|---|---|
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C12H12F6N | Contains two trifluoromethyl groups |
| 1-(4-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | Lacks sulfanyl group |
| (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | Chiral center affecting biological activity |
Uniqueness of TFSPEA:
TFSPEA's combination of both the trifluoromethyl and sulfanyl groups distinguishes it from similar compounds, potentially enhancing its biological profile and reactivity compared to others lacking these features.
The development of trifluoromethylthiolated aromatic compounds traces back to early 20th-century organofluorine chemistry, which focused on synthesizing stable fluorinated reagents. Key milestones include:
The synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine aligns with this trajectory, leveraging modern electrophilic trifluoromethylthiolating reagents to functionalize aromatic amines.
The compound is systematically named 1-[4-(trifluoromethylsulfanyl)phenyl]ethan-1-amine, with the hydrochloride salt form denoted as 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine hydrochloride (CAS 2701705-46-4).
The structural classification is summarized in Table 1.
| Parameter | Value |
|---|---|
| Molecular formula | C₉H₁₀F₃NS |
| Molecular weight | 220.21 g/mol (free base) |
| SMILES notation | CC(C1=CC=C(C=C1)SC(F)(F)F)N |
| PubChem CID | 129317670 (hydrochloride salt) |
| Parent compound CID | 68728568 (free base) |
Trifluoromethylthiolated aromatic amines like 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine are valued in medicinal chemistry for their:
The compound serves as a building block for:
| Parameter | Value |
|---|---|
| CAS number | 2701705-46-4 (hydrochloride salt) |
| InChIKey | FATBLICFSRIJRR-UHFFFAOYSA-N |
| InChI | InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H |
| IUPAC name | 1-[4-(trifluoromethylsulfanyl)phenyl]ethan-1-amine hydrochloride |
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is an organofluorine compound characterized by a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine moiety [1]. The molecular formula is C₉H₁₀F₃NS with a molecular weight of 221.24 g/mol [1]. The compound features a phenyl ring substituted at the para position with a trifluoromethylsulfanyl group (CF₃S-) and an ethanamine side chain at the benzylic position [1].
The structural architecture of this compound incorporates several key functional groups that contribute to its unique physicochemical properties . The trifluoromethylsulfanyl moiety introduces significant electronic effects due to the highly electronegative fluorine atoms and the sulfur linker . The aromatic ring system provides structural rigidity while the ethanamine chain offers conformational flexibility .
The compound possesses one chiral center at the carbon bearing the amino group, resulting in two possible enantiomeric forms [1]. The stereochemical configuration around this chiral center determines whether the compound exists as the R or S enantiomer [3] [4]. Both enantiomeric forms have been documented in chemical databases, with specific focus on their individual stereochemical properties [3] [4].
The R-enantiomer has been characterized with specific optical rotation values and stereochemical assignments [3]. Similarly, the S-enantiomer has been reported with distinct stereochemical properties [4]. The presence of the trifluoromethylsulfanyl group significantly influences the electronic environment around the chiral center, affecting the stereochemical behavior of both enantiomers [5].
Table 1: Enantiomeric Properties of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
| Property | R-Enantiomer | S-Enantiomer |
|---|---|---|
| Molecular Weight | 221.24 g/mol [3] | 221.24 g/mol [4] |
| Stereochemical Configuration | (R) [3] | (S) [4] |
| Chiral Center | Carbon-1 [3] | Carbon-1 [4] |
| Electronic Environment | Influenced by CF₃S group [5] | Influenced by CF₃S group [5] |
Crystallographic studies of related trifluoromethylsulfanyl compounds provide insights into the solid-state structure and packing arrangements [6]. The crystal structure analysis reveals specific intermolecular interactions and molecular conformations in the solid state [6]. The trifluoromethylsulfanyl group exhibits characteristic bond lengths and angles that are consistent with similar organofluorine compounds [6].
The molecular packing in the crystal lattice is influenced by hydrogen bonding interactions involving the amino group and potential halogen bonding interactions from the fluorine atoms [6]. The phenyl ring adopts specific orientations relative to the trifluoromethylsulfanyl substituent, as determined by crystallographic analysis [6].
The solubility characteristics of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine are significantly influenced by the presence of both hydrophobic and hydrophilic functional groups . The trifluoromethylsulfanyl group enhances lipophilicity, while the amino group provides some degree of hydrophilicity . The computed XLogP3-AA value of 2.9 indicates moderate lipophilicity [1].
The compound exhibits limited water solubility due to the presence of the highly fluorinated trifluoromethylsulfanyl group . The hydrogen bond donor count is 1, corresponding to the primary amino group, while the hydrogen bond acceptor count is 5, including the nitrogen atom and fluorine atoms [1]. These parameters suggest specific solubility behavior in polar and non-polar solvents .
Table 2: Solubility-Related Properties
| Parameter | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.9 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar Surface Area | 51.3 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
The stability of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is enhanced by the presence of the trifluoromethylsulfanyl group, which imparts metabolic stability due to the strength of carbon-fluorine bonds . The compound exhibits resistance to oxidative degradation, a characteristic feature of trifluoromethyl-containing compounds .
Storage conditions typically require protection from moisture and light to maintain compound integrity [7] [8]. The stability profile is influenced by the electronic effects of the trifluoromethylsulfanyl substituent, which affects the reactivity of adjacent functional groups . The amino group remains susceptible to oxidation under certain conditions, requiring appropriate storage protocols [7].
Thermal analysis of related trifluoromethylsulfanyl compounds indicates specific decomposition patterns and thermal stability ranges [9]. The presence of the trifluoromethylsulfanyl group typically increases thermal stability compared to non-fluorinated analogs [9]. Differential scanning calorimetry studies of similar compounds show characteristic thermal transitions [9].
The thermal decomposition pathway involves initial loss of the trifluoromethyl group followed by degradation of the aromatic ring system [9]. The amino group exhibits specific thermal behavior under controlled heating conditions [9]. Storage at room temperature is generally recommended, with some suppliers suggesting storage below 15°C for extended stability [10].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine [11]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons, the benzylic proton, the methyl group, and the amino protons [11]. The aromatic region typically shows signals around 7.2-7.7 parts per million for the substituted benzene ring [11].
The trifluoromethyl group appears as a characteristic multiplet in ¹⁹F Nuclear Magnetic Resonance spectroscopy, typically around -43 to -44 parts per million [11]. The ¹³C Nuclear Magnetic Resonance spectrum displays signals for all carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with fluorine atoms [11].
Table 3: Characteristic Nuclear Magnetic Resonance Signals
| Nucleus | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2-7.7 ppm | multiplet | Aromatic protons [11] |
| ¹H | 4.5-5.0 ppm | quartet | Benzylic proton [11] |
| ¹H | 1.4-1.6 ppm | doublet | Methyl group [11] |
| ¹⁹F | -43 to -44 ppm | singlet | Trifluoromethyl [11] |
| ¹³C | 120-140 ppm | various | Aromatic carbons [11] |
Mass spectrometry analysis reveals characteristic fragmentation patterns for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine [12]. The molecular ion peak appears at m/z 221, corresponding to the molecular weight of the compound [1]. Common fragmentation pathways include loss of the trifluoromethyl group and cleavage of the benzylic carbon-nitrogen bond [12].
The base peak typically corresponds to the tropylium ion formed after loss of the amino group [12]. Secondary fragmentation involves loss of fluorine atoms from the trifluoromethyl group [12]. The mass spectral fragmentation pattern is influenced by the electron-withdrawing nature of the trifluoromethylsulfanyl substituent [12].
Collision cross section measurements indicate specific gas-phase conformations, with predicted values ranging from 141.0 to 159.4 ų for different adduct forms [12]. These measurements provide insights into the three-dimensional structure of the compound in the gas phase [12].
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine [13]. The amino group exhibits characteristic stretching vibrations in the 3300-3500 cm⁻¹ region [13]. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 cm⁻¹ [13].
The trifluoromethyl group shows characteristic carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region [13]. The sulfur-carbon stretching vibration appears as a characteristic band around 700-800 cm⁻¹ [13]. The aromatic carbon-hydrogen bending vibrations are observed in the 750-900 cm⁻¹ region [13].
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Amino group | 3300-3500 | N-H stretching [13] |
| Aromatic ring | 1600, 1500 | C=C stretching [13] |
| Trifluoromethyl | 1000-1300 | C-F stretching [13] |
| Sulfur linkage | 700-800 | S-C stretching [13] |
| Aromatic C-H | 750-900 | C-H bending [13] |
Computational studies of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine provide insights into its electronic structure and molecular properties [14]. Density functional theory calculations reveal the electron density distribution and molecular orbital characteristics [14]. The trifluoromethylsulfanyl group acts as a strong electron-withdrawing substituent, significantly affecting the electronic properties of the aromatic ring [14].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are influenced by the presence of the trifluoromethylsulfanyl group [14]. The electrostatic potential surface maps show regions of electron density and electrophilicity [14]. The calculated dipole moment reflects the asymmetric distribution of electron density within the molecule [14].
Quantum chemical calculations indicate specific bond lengths and angles that are consistent with experimental observations [14]. The carbon-sulfur bond length is typically around 1.85 Å, while the sulfur-carbon(trifluoromethyl) bond length is approximately 1.78 Å [14]. The molecular geometry optimization reveals preferred conformations in the gas phase [14].
The structure-property relationships of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine are governed by the electronic effects of the trifluoromethylsulfanyl substituent . The electron-withdrawing nature of this group affects the basicity of the amino group and the reactivity of the aromatic ring . The lipophilicity of the compound is enhanced by the trifluoromethyl group, which influences membrane permeability and distribution properties .
The presence of multiple fluorine atoms contributes to the unique physicochemical profile of the compound . The trifluoromethylsulfanyl group provides metabolic stability while maintaining specific binding interactions . The molecular complexity, as indicated by a computed value of 175, reflects the structural diversity of functional groups present [1].
Table 5: Structure-Property Correlation Parameters
| Property | Value | Structural Influence |
|---|---|---|
| Molecular Complexity | 175 [1] | Multiple functional groups |
| Heavy Atom Count | 14 [1] | Heteroatom content |
| Formal Charge | 0 [1] | Neutral molecule |
| Undefined Atom Stereocenters | 1 [1] | Chiral center present |
| Electronic Effects | Electron-withdrawing | CF₃S substituent |
The synthesis of chiral trifluoromethylthiolated amines has emerged as a critical area of research due to the unique properties imparted by the trifluoromethylthio group in pharmaceutical applications [1] [2] [3]. Several stereoselective pathways have been developed to access these important building blocks with high enantioselectivity.
The most prominent approach involves the use of chiral sulfinyl imines derived from tert-butanesulfinamide [4]. This methodology enables the synthesis of α-chiral trifluoromethylated amines through a stereospecific reduction process. García-Vázquez and colleagues demonstrated an efficient synthesis starting from trifluoromethylated enones, which undergo titanium-mediated condensation with (R)-tert-butanesulfinamide to form chiral sulfinimines [1] [2]. The subsequent diastereoselective reduction with diisobutylaluminum hydride followed by acidic deprotection yields trifluoromethylated chiral allylic amines with excellent enantiomeric excess (95% ee) and good overall yields (42% over three steps) [1] [2].
An innovative organocatalytic approach for stereoselective isomerization has been developed using chiral organic catalysts derived from cinchona alkaloids [3]. This method allows the catalytic enantioselective isomerization of trifluoromethyl imines through a 1,3-proton shift mechanism. The process achieves remarkable enantioselectivities for both aromatic and aliphatic trifluoromethylated amines, with quantum yields exceeding those previously reported for similar transformations [3]. Notably, this approach provides access to chiral aliphatic trifluoromethylated amines, which represent a particularly challenging class of compounds to synthesize enantioselectively.
Classical resolution methods remain crucial for accessing enantiomerically pure trifluoromethylthiolated amines, particularly when asymmetric synthesis proves challenging or economically unfavorable [5] [6] [7]. Resolution by diastereomeric salt formation represents the most widely applied technique due to its relative simplicity and scalability [5].
For amine-containing compounds, the formation of diastereomeric salts with chiral resolving agents such as tartaric acid derivatives provides an effective separation strategy [5] [6]. The process involves treating the racemic amine with an enantiomerically pure acid to form two diastereomeric salts with different physical properties, enabling separation through crystallization [5]. The efficiency of this approach depends critically on the selection of appropriate resolving agents and crystallization conditions.
Enzymatic resolution using lipases and esterases offers an alternative approach for obtaining enantiomerically pure compounds [5] [7]. This biocatalytic method typically achieves high enantioselectivities (>95% ee) and can be particularly effective for compounds containing ester or amide functionalities that can serve as recognition sites for the enzyme [7].
N-Trifluoromethylthiophthalimide has emerged as a versatile and shelf-stable electrophilic reagent for trifluoromethylthiolation reactions [8] [9] [10]. This reagent, first developed by Rueping and colleagues, can be synthesized through a safe and efficient protocol and serves as an electrophilic source of the SCF₃⁺ equivalent [9] [10].
The reagent demonstrates excellent reactivity with boronic acids under copper catalysis, providing a direct method for the trifluoromethylthiolation of aromatic systems [9] [10]. The transformation tolerates a wide range of functional groups and proceeds under mild reaction conditions, typically at room temperature in acetonitrile [9]. Mechanistic studies suggest that the reaction proceeds through an electrophilic substitution pathway, with the phthalimide moiety serving as an effective leaving group [10].
For alkyne substrates, N-trifluoromethylthiophthalimide enables direct catalytic trifluoromethylthiolation under copper catalysis [9] [10]. The reaction conditions are compatible with various functional groups, including esters, ethers, and halides, making it suitable for late-stage functionalization of complex molecules [10]. The mild nature of the reaction conditions represents a significant advantage over traditional methods that often require harsh conditions or toxic reagents.
In flow chemistry applications, N-trifluoromethylthiophthalimide has been successfully employed for the palladium-catalyzed C-H trifluoromethylthiolation of amides derived from 8-aminoquinoline [11]. The continuous flow process dramatically reduces reaction times compared to batch processes, with residence times of only 20 minutes compared to several hours in batch mode [11].
N-Trifluoromethylthiosaccharin represents a more electrophilic alternative to phthalimide-based reagents, offering enhanced reactivity toward less nucleophilic substrates [12] [13] [14] [15] [16]. This reagent can be synthesized in high yield (84%) from readily available saccharin through a simple two-step procedure involving chlorination followed by treatment with silver trifluoromethylthiolate [14] [16].
The enhanced electrophilicity of N-trifluoromethylthiosaccharin compared to its phthalimide analog arises from the replacement of one carbonyl group with a sulfonyl group, which significantly increases the electron-withdrawing character of the heterocyclic scaffold [12] [13]. This structural modification enables efficient trifluoromethylthiolation of alcohols, amines, thiols, and electron-rich arenes under mild conditions [16].
Recent developments have demonstrated that iron(III) chloride and diphenyl selenide can synergistically activate N-trifluoromethylthiosaccharin for regioselective trifluoromethylthiolation of arenes at room temperature [17] [18]. This dual catalytic system requires only 2.5-5 mol% catalyst loading and achieves full conversion within 2 hours [18]. The methodology has been successfully applied to various bioactive molecules, demonstrating its potential for pharmaceutical applications [18].
For glycal substrates, N-trifluoromethylthiosaccharin enables 2-trifluoromethylthiolation using trimethylsilyl chloride as an activator and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base [19]. This protocol provides access to trifluoromethylthiolated carbohydrates in good yields, potentially benefiting the development of carbohydrate-based therapeutics [19].
O-Alkyl-S-trifluoromethylthiocarbonates represent a unique class of trifluoromethylthiolating reagents that operate through radical mechanisms [20] [21]. These reagents, exemplified by O-octadecyl-S-trifluoromethylthiocarbonate, have been successfully employed for the trifluoromethylthiolation of α-bromo ketones and esters under mild conditions [21].
The methodology developed by Li and Zard involves treating α-bromo carbonyl compounds with O-alkyl-S-trifluoromethylthiocarbonates in the presence of potassium fluoride and pyrrolidine at 0°C [21]. The reaction proceeds through radical intermediates and typically completes within 1.5-6 hours, depending on the substrate [21]. This approach offers excellent functional group tolerance and provides access to α-trifluoromethylthio carbonyl derivatives in moderate to excellent yields (40-93%) [21].
The mechanism involves initial generation of a trifluoromethylthio radical through interaction with the pyrrolidine/potassium fluoride system, followed by radical substitution at the α-position of the carbonyl compound [21]. The use of long-chain alkyl groups in the thiocarbonate reagent facilitates product purification through simple extraction procedures.
Recent developments in photoredox catalysis have enabled the use of these reagents under visible light irradiation, providing an environmentally friendly alternative to traditional thermal methods [20]. The photocatalytic approach using triptycene-based copper complexes and thiocarbonates allows for efficient trifluoromethylation under ambient conditions [20].
Nickel-catalyzed trifluoromethylthiolation has emerged as a powerful methodology for the synthesis of aryl trifluoromethyl sulfides from readily available aryl halides [22] [23] [24] [25] [26] [27]. The development of efficient nickel-based protocols has been driven by the need for cost-effective alternatives to palladium catalysis while maintaining high reactivity and selectivity.
The most significant breakthrough came with the development of the Ni(cod)₂/1,1'-bis(diphenylphosphino)ferrocene catalyst system by Buchwald and colleagues [24] [27]. This protocol enables the conversion of aryl and heteroaryl chlorides to the corresponding trifluoromethyl sulfides using tetramethylammonium trifluoromethylthiolate as the coupling reagent [24] [27]. Computational and experimental mechanistic studies revealed that the reaction proceeds through a Ni(0)/Ni(II) catalytic cycle, with wide bite-angle ligands being essential for catalyst effectiveness [24] [27].
The key to successful catalysis lies in the presence of a labile auxiliary ligand in the catalyst resting state, which renders [(dppf)Ni(cod)] more reactive than alternative Ni(dppf)₂ complexes [24] [27]. For challenging substrates, the addition of acetonitrile as a traceless additive significantly improves conversion by decreasing the energetic span of the catalytic cycle [24] [27].
More recent investigations have explored alternative mechanisms involving Ni(I)/Ni(III) catalytic cycles [25] [28]. Density functional theory studies suggest that this pathway may provide better agreement with experimental observations, particularly regarding the low reaction barriers that allow reactions to proceed at room temperature for aryl iodides [25]. The active Ni(I) catalyst is generated through a two-step process involving singlet-to-triplet transformation followed by halogen atom transfer [25].
Photoredox-mediated nickel catalysis represents a recent advancement that combines the advantages of nickel catalysis with visible light activation [28]. This approach employs bench-stable Ni(II) salts in conjunction with iridium photocatalysts to mediate trifluoromethylthiolation of aryl and heteroaryl iodides [28]. The method operates likely through a Ni(I)/Ni(III) catalytic cycle and demonstrates broad functional group tolerance [28].
Copper-mediated trifluoromethylthiolation has found widespread application in the synthesis of trifluoromethylthiolated aromatics through both cross-coupling and C-H functionalization approaches [29] [30] [31] [32]. The versatility of copper catalysis stems from its ability to facilitate both radical and organometallic pathways depending on the specific reaction conditions and reagents employed.
The Sandmeyer-type trifluoromethylthiolation developed by Goossen and colleagues represents a particularly practical approach for converting aromatic amines to trifluoromethylthio compounds [29] [30]. This methodology involves the diazotization of anilines followed by treatment with tetramethylammonium trifluoromethylthiolate in the presence of catalytic copper thiocyanate [30]. The reaction proceeds within one hour at room temperature and can be performed as a one-pot process combining diazotization and trifluoromethylthiolation [30].
The mechanism involves initial formation of a trifluoromethyl copper(I) species, which transfers one electron to the diazonium salt to generate a copper(II) intermediate and a diazo radical [31]. Subsequent nitrogen loss from the diazo radical forms an aryl radical, which reacts with the copper(II) species to deliver the trifluoromethylated product [31]. This radical mechanism accounts for the excellent functional group tolerance observed in these transformations.
Copper-catalyzed direct C-H trifluoromethylthiolation has been achieved using various trifluoromethylthio sources and oxidants [31] [32]. Notable examples include the use of sodium trifluoromethanesulfinate (Langlois reagent) with copper salts and suitable oxidants for the functionalization of heteroarenes and electron-deficient arenes [31]. These protocols typically require elevated temperatures and strong oxidants but provide access to products that would be difficult to obtain through other methods.
Recent developments have focused on the use of copper-based trifluoromethylating complexes as both the catalyst precursor and the source of the trifluoromethyl group [33]. These air-stable complexes, such as [Cu(O₂CCF₃)(phen)] and [Cu(phen)₂][O₂CCF₂Cl], can be readily prepared and serve as robust reagents for the trifluoromethylation of aryl halides and phenols [33].
Palladium-catalyzed trifluoromethylthiolation represents one of the most developed areas in this field, with numerous protocols available for different substrate classes and reaction modes [34] [35] [36] [11] [37]. The high efficiency and predictable reactivity of palladium catalysts have made them particularly attractive for method development and mechanistic studies.
The most recent breakthrough in palladium-catalyzed trifluoromethylthiolation comes from detailed mechanistic organometallic studies by Sanford and colleagues [34]. Their investigation focused on two key elementary steps: transmetalation of Pd(II) complexes with trifluoromethylthiolate sources and Ar-SCF₃ bond-forming reductive elimination [34]. These studies revealed that tetramethylammonium trifluoromethylthiolate exhibits optimal kinetics and chemoselectivity for transmetalation [34].
Ligand effects play a crucial role in determining the efficiency of reductive elimination, with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, di-tert-butylphosphinoferrocene, and tri-tert-butylphosphine providing the fastest and highest-yielding transformations [34]. These findings led to the development of an improved protocol using Pd(dba)₂ and DBuPF for coupling aryl iodides, bromides, and triflates with tetramethylammonium trifluoromethylthiolate [34].
Directed C-H trifluoromethylthiolation using palladium catalysis has been extensively developed for aromatic and aliphatic substrates [35] [37]. For aromatic C-H bonds, N-trifluoromethylthiosaccharin serves as an effective electrophilic reagent in combination with palladium(II) acetate and silver acetate [35]. The reaction tolerates various functional groups and enables monotrifluoromethylthiolation with high selectivity [35].
The extension to unactivated C(sp³)-H bonds represents a more challenging transformation that has been achieved using bidentate directing groups [37]. This methodology enables the direct and selective introduction of SCF₃ groups onto aliphatic positions with remarkable selectivity for C(sp³) centers [37]. The use of pivalic acid as an additive proves crucial for achieving high yields and selectivities in these transformations [37].
Visible-light photocatalysis has revolutionized trifluoromethylthiolation methodology by enabling transformations under mild, environmentally benign conditions [38] [39] [40] [41] [42] [43]. The field has rapidly evolved from initial proof-of-concept studies to sophisticated protocols capable of challenging transformations with high selectivity and efficiency.
The pioneering work by MacMillan and colleagues established the foundation for photoredox-catalyzed trifluoromethylation using ruthenium polypyridine complexes and triflyl chloride [42]. This methodology enables direct incorporation of CF₃ groups into arene and heteroarene rings using household light sources at room temperature [42]. The mild reaction conditions represent a significant advantage over traditional atom-transfer pathways that require elevated temperatures (120°C) [42].
Recent developments have expanded the scope to include trifluoromethylthiolation specifically, with several innovative approaches emerging [38] [41] [43] [44]. The visible-light photocatalytic trifluoromethylthiolation of aryldiazonium salts developed by Wang and colleagues represents a particularly elegant example [38] [44]. This protocol employs S-trifluoromethyl 4-methoxybenzenesulfonothioate as the trifluoromethylthio source and enables in situ generation of diazonium intermediates from aromatic amines [38] [44].
Eosin Y has emerged as an attractive metal-free photocatalyst for trifluoromethylthiolation transformations [41]. The visible-light-induced trifluoromethylation of Bunte salts using Langlois reagent in the presence of eosin Y provides access to privileged trifluoromethylthiolated synthons under operationally simple conditions [41]. The method features broad substrate scope and good functional group tolerance [41].
The development of photocatalyst-free protocols represents the latest advancement in the field [39] [45] [46]. These approaches exploit the inherent photochemical properties of specific substrates or reagents to achieve trifluoromethylation without external photocatalysts [39] [45]. Notable examples include the use of thianthrene as a recyclable activating reagent with triflic anhydride under visible light irradiation [39].
Understanding the mechanistic aspects of photoredox-catalyzed trifluoromethylthiolation has been crucial for rational catalyst design and reaction optimization [47] [40] [48]. Detailed mechanistic studies have revealed the complex interplay between photophysical and chemical processes that govern these transformations.
The most comprehensive mechanistic investigation was conducted using cyclometalated platinum(II) complexes as photocatalysts [47] [40] [48]. These studies employed a combination of time-resolved photoluminescence, laser flash photolysis, and spectroelectrochemical measurements to identify catalytic intermediates and monitor their conversions [47] [40]. The mechanistic studies provided compelling evidence that the catalytic cycle selects an oxidative quenching pathway exclusively [40].
The photoredox cycle begins with excitation of the platinum catalyst to form a long-lived triplet metal-to-ligand charge-transfer state [47] [40]. Subsequent oxidative electron transfer from the excited catalyst to CF₃I generates a trifluoromethyl radical and the oxidized catalyst [40]. The trifluoromethyl radical then reacts with substrate molecules to initiate the functionalization process [40].
Electron transfer kinetics during each step of the catalytic cycle strictly adhere to Marcus normal region behaviors, providing a framework for predicting and optimizing catalyst performance [47] [40]. The results suggest that molecular controls can be implemented to enhance catalysis: minimizing the excited-state oxidation potential of the catalyst accelerates photoinduced electron transfer while slowing back electron transfer [40].
Quantum yields exceeding 100% strongly indicate that radical propagation contributes significantly to the overall catalytic process [47] [40]. This finding has important implications for understanding the true catalytic nature of these transformations and suggests that chain mechanisms may dominate under certain conditions [40].
The role of sacrificial electron donors in catalyst regeneration has been thoroughly investigated [47]. The reduction of the oxidized catalyst by electron donors such as TMEDA follows typical Rehm-Weller behavior with predictable rate constants [47]. Understanding these regeneration processes is crucial for optimizing reaction conditions and achieving high quantum efficiencies [47].
Superacid catalysis has emerged as a powerful tool for trifluoromethylthiolation reactions, particularly for the functionalization of aromatic amines and other electron-rich substrates [49] [50] [51] [52]. The exceptional acidity of these systems enables the activation of otherwise unreactive electrophilic reagents and facilitates transformations under mild conditions.
The development of superacid-catalyzed trifluoromethylthiolation by Hashmi and colleagues represents a significant breakthrough in this area [49]. Upon activation under superacid conditions, functionalized N-SCF₃ sulfenamides serve as effective reagents for the trifluoromethylthiolation of aromatic amines [49]. The method demonstrates broad substrate scope and exceptional tolerance for complex molecular architectures, including alkaloids and steroids [49].
Mechanistic investigations using in situ low-temperature nuclear magnetic resonance spectroscopy revealed the involvement of dicationic superelectrophilic intermediates in these transformations [49]. The formation of these highly reactive species accounts for the exceptional reactivity observed under superacid conditions and provides insight into the molecular requirements for effective catalysis [49].
The use of solid superacids offers significant practical advantages over liquid superacid systems [50] [52]. Perfluorinated resinsulfonic acids such as Nafion-H have been successfully employed for the synthesis of trifluoromethyl-imines through microwave-assisted protocols [50] [52]. These solid catalysts are easily recovered and reused, making the processes more environmentally sustainable [52].
K-10 montmorillonite clay has proven effective as a solid acid catalyst for related transformations [50] [52]. The combination of microwave irradiation with solid acid catalysis dramatically reduces reaction times while improving yields compared to traditional thermal methods [52]. The solvent-free nature of many of these processes further enhances their environmental profile [52].
Organocatalytic approaches to trifluoromethylthiolation have gained increasing attention due to their potential for sustainable synthesis and the avoidance of toxic metal catalysts [53] [54]. These methods typically rely on small organic molecules to activate electrophilic trifluoromethylthio sources or facilitate radical generation processes.
The transition-metal-free electrophilic trifluoromethylthiolation developed by Zhao and colleagues employs phosphorus trichloride as both a reducing and chlorinating agent [55]. This protocol enables direct trifluoromethylthiolation and trifluoromethylsulfoxidation of electron-rich aromatics using sodium trifluoromethanesulfinate [55]. The method utilizes cheap and readily available reagents while exhibiting good atom economy [55].
Preliminary density functional theory calculations suggest that the inductive effect of the triptycene moiety considerably increases the electrophilicity of the SCF₃ fragment within the sulfonium intermediate [54]. This mechanistic understanding provides a rational basis for designing improved organocatalytic systems [54].
The development of organocatalytic asymmetric trifluoromethylthiolation remains an active area of research with significant potential for pharmaceutical applications. Early examples have demonstrated the feasibility of achieving moderate to good enantioselectivities using chiral organocatalysts, though further development is needed to achieve the high selectivities required for practical applications.
The formation of hydrochloride salts represents a crucial final step in the synthesis of trifluoromethylthiolated amines, serving both to enhance stability and facilitate purification [56] [57] [58]. The conversion of free amines to their hydrochloride salts typically improves crystallinity, increases water solubility, and provides protection against oxidation and other degradation pathways.
Traditional approaches to hydrochloride salt formation involve treatment of the free amine with hydrochloric acid in appropriate solvents [56]. The choice of solvent and crystallization conditions significantly influences the physical properties of the resulting salt, including crystal form, particle size, and stability [56]. Common solvents for this transformation include alcohols, acetonitrile, and water, depending on the solubility characteristics of the specific compound [56].
Recent advances in amine purification have focused on developing more efficient and environmentally friendly approaches [57]. The use of trichloroacetic acid as a temporary complexing agent represents an innovative approach that enables purification through a reversible salt formation process [57]. Addition of trichloroacetic acid to amine-containing mixtures triggers precipitation of the amine salt, enabling separation from impurities [57]. Subsequent decarboxylation, either spontaneous or catalyzed by volatile bases, liberates the pure amine along with volatile waste products [57].
Industrial purification methods for trifluoromethylated compounds often employ specialized techniques to address the unique challenges associated with these highly fluorinated molecules [59]. The development of efficient separation protocols is particularly important given the high value and specialized applications of these compounds [59]. Methods such as distillation, extraction, and crystallization must be carefully optimized to account for the unique physical properties imparted by trifluoromethyl and trifluoromethylthio substituents [59].
The recovery of amines from their salts can be achieved through various methods depending on the specific requirements of the application [58]. Base treatment to regenerate the free amine is the most common approach, though care must be taken to avoid degradation of sensitive functional groups [58]. Alternative methods include ion exchange processes and temperature-controlled decarboxylation reactions that minimize the use of additional reagents [58].